The Enigmatic Scaffold: A Technical Guide to 7-Amino-5H-pyrrolo[3,4-b]pyridin-5-one
The Enigmatic Scaffold: A Technical Guide to 7-Amino-5H-pyrrolo[3,4-b]pyridin-5-one
Foreword
In the landscape of medicinal chemistry, the quest for novel scaffolds that can serve as a foundation for potent and selective therapeutics is perpetual. Among the myriad of heterocyclic compounds, the pyrrolopyridine core has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide focuses on a specific, yet under-explored, derivative: 7-Amino-5H-pyrrolo[3,4-b]pyridin-5-one. While public domain data on this exact molecule is nascent, this document aims to provide a foundational understanding of its chemical attributes, potential synthetic routes, and putative biological significance by drawing parallels with structurally related compounds and foundational chemical principles. Our objective is to equip researchers, scientists, and drug development professionals with a technical framework to unlock the potential of this intriguing scaffold.
Core Molecular Attributes of 7-Amino-5H-pyrrolo[3,4-b]pyridin-5-one
7-Amino-5H-pyrrolo[3,4-b]pyridin-5-one is a heterocyclic organic compound featuring a fused pyrrolopyridine bicyclic system. This core is embellished with an amino group and a ketone, functional groups that are pivotal to its chemical reactivity and potential biological interactions.
Chemical Structure and Properties
The fundamental characteristics of this molecule are summarized below:
| Property | Value | Source |
| Molecular Formula | C₇H₅N₃O | |
| Molecular Weight | 147.13 g/mol | |
| CAS Number | 1264253-90-5 | |
| Canonical SMILES | C1=C(C2=C(C=N1)C(=O)N2)N | |
| InChI | InChI=1S/C7H5N3O/c8-5-2-9-3-4-6(5)7(11)10-4/h2-3H,1H2,(H2,8,9) | |
| Appearance | White to off-white powder | |
| Purity | Typically >95% |
The structure, depicted in Figure 1, reveals a planar aromatic system, which is often a key feature for intercalation with DNA or fitting into the active sites of enzymes. The presence of both a hydrogen bond donor (the amino group) and acceptors (the ketone and pyridine nitrogen) suggests a high potential for forming specific and strong interactions with biological macromolecules.
Figure 1: Chemical structure of 7-Amino-5H-pyrrolo[3,4-b]pyridin-5-one.
Synthetic Strategies: A Prospective Analysis
While specific, detailed synthetic procedures for 7-Amino-5H-pyrrolo[3,4-b]pyridin-5-one are not widely published in peer-reviewed literature, a logical retrosynthetic analysis can be proposed based on established heterocyclic chemistry principles. The pyrrolopyridinone core is amenable to construction through several convergent strategies.
Proposed Retrosynthetic Pathway
A plausible approach involves the cyclization of a suitably substituted pyridine precursor. The key steps would likely involve the formation of the pyrrole ring onto the pyridine scaffold.
Figure 2: A conceptual retrosynthetic approach for 7-Amino-5H-pyrrolo[3,4-b]pyridin-5-one.
Hypothetical Forward Synthesis Protocol
-
Starting Material Selection: A potential starting point is a 2,3-disubstituted pyridine bearing an amino group and a carboxylate or its derivative. For instance, a methyl 2-amino-3-cyanopyridine could be a viable precursor.
-
Introduction of the Pyrrolidinone Moiety: The cyano group can be hydrolyzed to a carboxylic acid, followed by amide bond formation with a glycine ester.
-
Intramolecular Cyclization: A base-catalyzed Dieckmann condensation or a similar intramolecular cyclization would then form the fused pyrrolidinone ring.
-
Aromatization/Final Functionalization: Subsequent oxidation or elimination reactions would lead to the aromatic pyrrolopyridinone core. The final introduction of the 7-amino group could be achieved through nitration and subsequent reduction if not carried through from the starting material.
Self-Validation and Trustworthiness: Each step of this proposed synthesis would require rigorous in-process controls. This includes chromatographic monitoring (TLC, HPLC) to track reaction progress and purification of intermediates by column chromatography or recrystallization. The structural identity and purity of the final compound must be unequivocally confirmed by a suite of analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Elemental Analysis.
Putative Biological Activity and Therapeutic Potential
The true value of a novel scaffold lies in its biological activity. While direct evidence for 7-Amino-5H-pyrrolo[3,4-b]pyridin-5-one is scarce, the broader class of pyrrolopyridines has been extensively investigated, revealing a range of activities that provide a strong rationale for its exploration.
Kinase Inhibition
Many heterocyclic compounds containing the pyrrolopyridine core are potent inhibitors of various protein kinases. The ATP-binding site of kinases is a common target, and the planar structure of 7-Amino-5H-pyrrolo[3,4-b]pyridin-5-one, along with its hydrogen bonding capabilities, makes it an attractive candidate for kinase inhibition.
